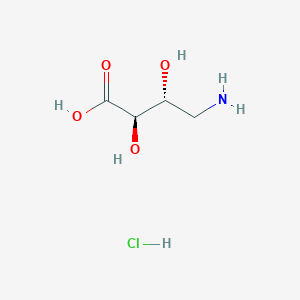

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride is a chiral amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 2,3-dihydroxybutanoic acid derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include a hydrogenation step under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Applications De Recherche Scientifique

Structure and Characteristics

- Chemical Formula : C4H9ClN2O4

- Molecular Weight : 172.57 g/mol

- CAS Number : 2225126-92-9

The compound is characterized by its chiral centers at the 2nd and 3rd carbon atoms, which significantly influence its biological interactions and reactivity.

Chemistry

- Chiral Building Block : The compound serves as a crucial chiral building block in the synthesis of complex molecules. Its specific stereochemistry allows for the creation of compounds with defined optical activity, essential in pharmaceutical development.

Biology

- Metabolic Pathways : Research indicates its involvement in amino acid metabolism and transamination processes. It can be produced from threonine and has been studied as a potential biomarker in cancer research related to mutations in isocitrate dehydrogenase (IDH) associated with acute myeloid leukemia .

Medicine

- Therapeutic Potential : The compound is under investigation for its neuroprotective effects and antioxidant properties. Studies suggest it may mitigate neuronal damage under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

- Cancer Biomarker Study :

- Neuroprotection :

Mécanisme D'action

The mechanism of action of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through its ability to bind to active sites and influence enzymatic activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride: A stereoisomer with different biological activity.

(2R,3R)-3-Methylglutamate: Another chiral amino acid derivative with distinct properties.

Uniqueness

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring precise chiral control.

Activité Biologique

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride, also known as a chiral amino acid derivative, has garnered significant attention in biochemical research due to its unique stereochemistry and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological interactions. It is typically synthesized through stereoselective reduction methods involving chiral catalysts to ensure the correct configuration. The synthesis often includes hydrogenation steps under mild conditions to maintain functional group integrity.

The biological activity of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride is primarily mediated through its interaction with enzymes and metabolic pathways. It acts as a substrate for various enzymes, influencing their activity and participating in biochemical reactions. Its hydroxyl groups allow it to engage in hydrogen bonding and other interactions critical for enzyme-substrate binding .

1. Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It has been studied for its role in the transamination processes where it can be produced from threonine. Additionally, it has been identified as a potential biomarker in cancer research, especially concerning mutations in isocitrate dehydrogenase (IDH) associated with acute myeloid leukemia.

2. Neuroprotective Effects

Studies have indicated that (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic activity and protecting against neurodegenerative diseases .

3. Antioxidant Activity

Preliminary findings suggest that the compound may possess antioxidant properties, which could contribute to its protective effects in cellular systems. This attribute is particularly relevant in contexts where oxidative stress is implicated in disease progression .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| (2S,3S)-4-Amino-2,3-dihydroxybutanoic acid | Different stereochemistry leading to altered biological activity |

| (2R,3R)-3-Methylglutamate | Similar chiral structure but distinct metabolic roles |

| 2-Hydroxyglutarate | Oncometabolite linked to cancer; structurally similar but with different implications |

The distinct stereochemistry of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride imparts unique biological properties that differentiate it from other similar compounds. This uniqueness enhances its applicability in research requiring precise chiral control .

Case Studies and Research Findings

- Cancer Biomarker Study : A study highlighted the correlation between elevated levels of 2,3-dihydroxybutanoic acid and specific genetic mutations in patients with acute myeloid leukemia. This finding positions the compound as a potential biomarker for monitoring disease progression and treatment response.

- Neuroprotection : Research focusing on the neuroprotective effects of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride demonstrated its ability to mitigate neuronal damage in models of oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .

Propriétés

IUPAC Name |

(2R,3R)-4-amino-2,3-dihydroxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4.ClH/c5-1-2(6)3(7)4(8)9;/h2-3,6-7H,1,5H2,(H,8,9);1H/t2-,3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXGFXWJYBIGPP-SWLXLVAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.